molecular formula C8H11O5.Na B1164895 Diethyl oxalacetate sodium salt CAS No. 52980-17-3

Diethyl oxalacetate sodium salt

Cat. No.: B1164895
CAS No.: 52980-17-3
InChI Key:
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Description

Diethyl oxalacetate sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C8H11O5.Na. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties in Food Preservation

Diethyl oxalacetate sodium salt, as part of sodium salts family, plays a critical role in food preservation due to its antimicrobial properties. Sodium salts, including sodium chloride and sodium lactate, are essential in inhibiting the growth of pathogens like Clostridium botulinum in processed meats and cheeses. They contribute significantly to the microbial safety and quality of food products by preventing spoilage and enhancing shelf life. The importance of sodium salts in food safety is underscored by their effectiveness against a wide range of microorganisms, highlighting the necessity of sodium chloride and other sodium salts in producing safe, wholesome foods (Taormina, 2010).

Sodium Reduction and Health Impacts

The impact of sodium intake on human health has been extensively studied, with research indicating that high sodium consumption is associated with increased cardiovascular risk. Strategies for sodium reduction in food processing, particularly in meat products, have been explored to address health concerns without compromising food safety and quality. Sodium reduction techniques include the use of salt substitutes, flavor enhancers, and novel technologies such as high-pressure processing. These approaches aim to reduce sodium content while maintaining the essential functions of salt in flavor, texture, and shelf-life (Inguglia et al., 2017).

Taste Perception and Dietary Preferences

The perception of salt taste and its influence on dietary preferences, especially in infants and children, has been a subject of research. Studies suggest that early exposure to salty foods can shape taste preferences, with children developing a higher liking for salt than adults. This increased acceptance raises concerns regarding the long-term health implications of high sodium diets. Understanding the development of salt taste sensitivity and preferences is crucial for developing strategies to reduce salt intake from an early age, potentially mitigating the risks of high blood pressure and cardiovascular diseases later in life (Liem, 2017).

Safety and Hazards

Diethyl oxalacetate sodium salt is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl oxalacetate sodium salt plays a significant role in biochemical reactions. It is involved in the synthesis of various derivatives, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . The compound interacts with enzymes and proteins, facilitating these reactions. For instance, it reacts with isatins, malononitrile, and hydrazine hydrate to form spiro derivatives . These interactions are crucial for the synthesis of complex molecules used in pharmaceuticals and other applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in metabolic pathways and biochemical reactions. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. For example, it is used as an intermediate in the preparation of oxaloacetic acid, which is a key component in the citric acid cycle . This cycle is essential for cellular respiration and energy production in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It acts as a reagent in various chemical reactions, forming stable intermediates and products. The compound’s ability to bind with enzymes and other proteins facilitates these reactions. For instance, it can react with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . These interactions are essential for the compound’s role in biochemical synthesis and pharmaceutical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is a stable material that can be used in various reactions without significant degradation . Long-term effects on cellular function need to be studied further to understand its full impact in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the threshold effects and toxicology of the compound is crucial for its safe use in pharmaceutical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate the synthesis of oxaloacetic acid and other derivatives . These interactions affect metabolic flux and metabolite levels, playing a crucial role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in cells are influenced by these interactions . Understanding these mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in biochemical reactions and cellular processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Diethyl oxalacetate sodium salt involves the reaction between Diethyl oxalacetate and Sodium methoxide.", "Starting Materials": [ "Diethyl oxalacetate", "Sodium methoxide" ], "Reaction": [ "Add Diethyl oxalacetate to a round-bottom flask.", "Add Sodium methoxide to the flask and stir the mixture at room temperature.", "Heat the mixture to 60-70°C and stir for 6-8 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold ethanol and dry it in a vacuum desiccator." ] }

CAS No.

52980-17-3

Molecular Formula

C8H11O5.Na

Synonyms

Oxalacetic acid diethyl ester sodium salt

Origin of Product

United States
Customer
Q & A

Q1: How is diethyl oxalacetate sodium salt used in the synthesis of heterocyclic compounds?

A1: this compound serves as a crucial building block for forming various heterocyclic systems. For instance, it reacts with 1,2-diaminobenzene to generate ethyl quinoxalin-3(4H)-on-2-ylacetate []. This quinoxaline derivative is a key intermediate in synthesizing novel dyes with applications in the textile industry. Furthermore, this compound participates in multicomponent reactions (MCRs) with primary amines and aldehydes to yield substituted 2,3-pyrrolidinediones (also known as γ-lactams) []. These γ-lactams are valuable precursors for creating diverse fused heterocyclic systems containing oxygen and/or nitrogen atoms.

Q2: What are the advantages of using this compound in multicomponent reactions?

A2: MCRs utilizing this compound offer several advantages. Primarily, they allow for the rapid assembly of complex molecules from readily available starting materials in a single reaction vessel []. This approach significantly reduces the number of synthetic steps, minimizing waste generation and improving overall efficiency. Additionally, the reaction conditions are typically mild, employing ethanol as the solvent, making it a relatively environmentally friendly approach.

Q3: Can you elaborate on the types of fused heterocycles accessible using this compound as a starting material?

A3: Researchers have successfully synthesized various fused heterocyclic systems incorporating the γ-lactam scaffold derived from this compound. These include fused 5-lactam-γ-lactams and γ-lactam-γ-lactams, achieved through a series of transformations like Leuckart reaction, Dieckmann cyclization, and intramolecular cyclizations []. Furthermore, fused γ-lactone-γ-lactam structures are accessible via stereoselective reduction and lactonization protocols []. These diverse heterocyclic scaffolds hold immense potential for drug discovery and materials science applications.

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